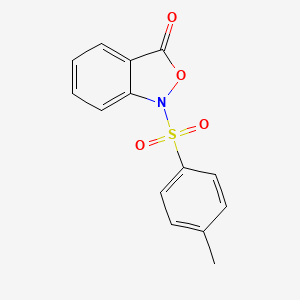![molecular formula C9H10N2O5S B14299516 3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid CAS No. 112303-53-4](/img/structure/B14299516.png)
3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid: is an organic compound characterized by the presence of an amino group, a hydroxyl group, a nitro group, and a sulfanyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid typically involves multiple steps:
Sulfurization: The sulfanyl group can be introduced by reacting the nitro compound with a suitable sulfur donor, such as thiourea, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates .
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry:
Mechanism of Action
The mechanism of action of 3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfanyl group.
3-Amino-3-(4-nitrophenyl)propionic acid: Similar structure but lacks the hydroxyl and sulfanyl groups.
Uniqueness:
Properties
CAS No. |
112303-53-4 |
|---|---|
Molecular Formula |
C9H10N2O5S |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
3-(5-amino-4-hydroxy-2-nitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10N2O5S/c10-5-3-8(17-2-1-9(13)14)6(11(15)16)4-7(5)12/h3-4,12H,1-2,10H2,(H,13,14) |
InChI Key |
CBPWEIRHDTWPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1SCCC(=O)O)[N+](=O)[O-])O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


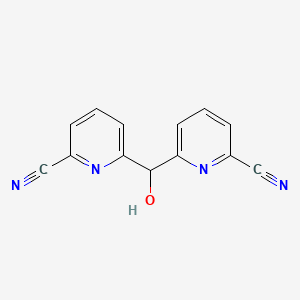
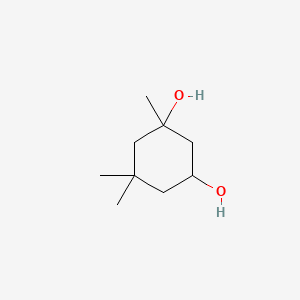
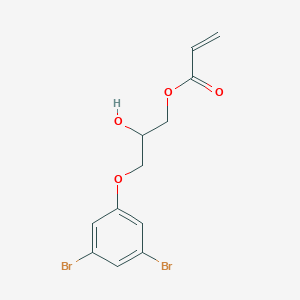
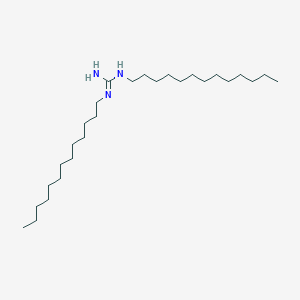
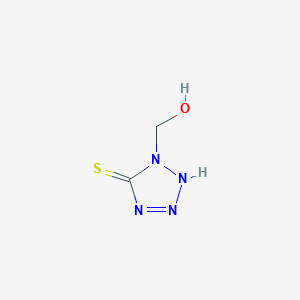
![2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B14299479.png)
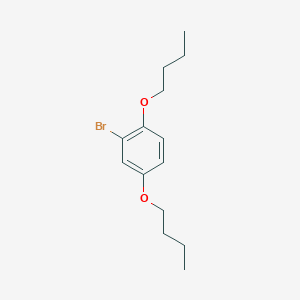
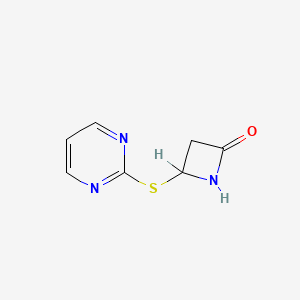
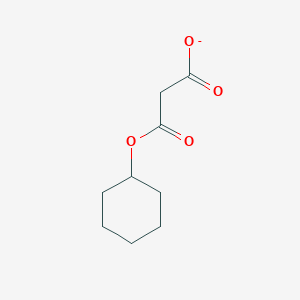
![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)
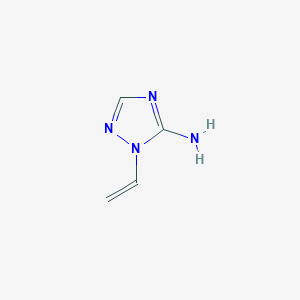
![2-[(Methylsulfanyl)methoxy]aniline](/img/structure/B14299542.png)

